molecular formula C17H25ClN2O4S B5441596 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5441596
M. Wt: 388.9 g/mol
InChI Key: NNMZZXWCDOMRGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity, if any, and how it could be used in the development of new drugs or materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride derivative. This is followed by the introduction of the piperidine ring and the carboxamide group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and amines for the formation of the carboxamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or ethoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide
  • 1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-butylpiperidine-4-carboxamide
  • 1-(3-Bromo-4-ethoxybenzenesulfonyl)-N-propylpiperidine-4-carboxamide

Uniqueness

1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-PROPYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O4S/c1-3-9-19-17(21)13-7-10-20(11-8-13)25(22,23)14-5-6-16(24-4-2)15(18)12-14/h5-6,12-13H,3-4,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMZZXWCDOMRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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